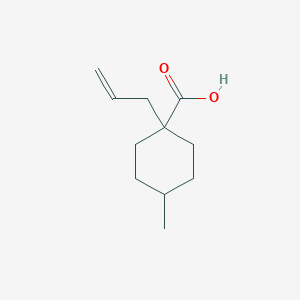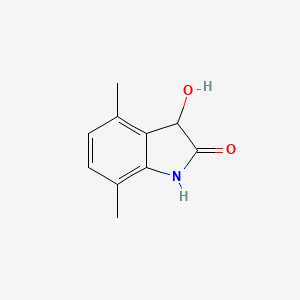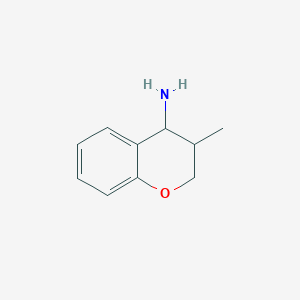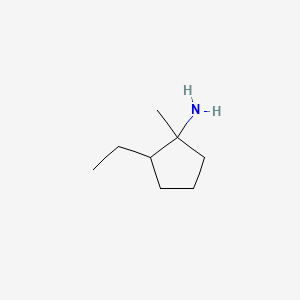
2-Ethyl-1-methylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methylcyclopentan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloalkane derivative, specifically a cyclopentane ring substituted with an ethyl group and a methyl group, along with an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The reaction typically proceeds as follows:
Alkylation: Cyclopentanone is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form 2-ethylcyclopentanone.
Reductive Amination: The 2-ethylcyclopentanone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-methylcyclopentan-1-amine involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: A simpler analog with only an amine group attached to the cyclopentane ring.
2-Methylcyclopentan-1-amine: Similar structure but lacks the ethyl group.
1-Ethylcyclopentan-1-amine: Similar structure but the methyl group is replaced with an ethyl group.
Uniqueness
2-Ethyl-1-methylcyclopentan-1-amine is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
2-ethyl-1-methylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-7-5-4-6-8(7,2)9/h7H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
PMAAOXPIVQNQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC1(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


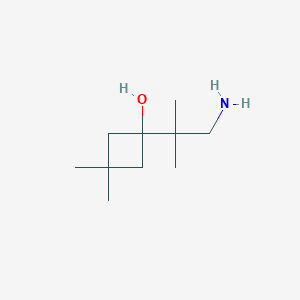
methanol](/img/structure/B13189756.png)

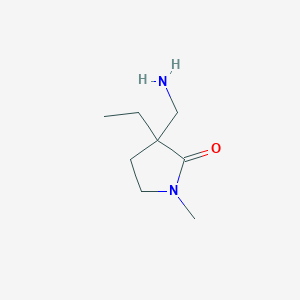
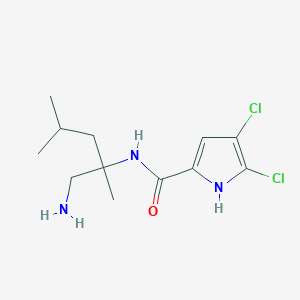
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)
![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
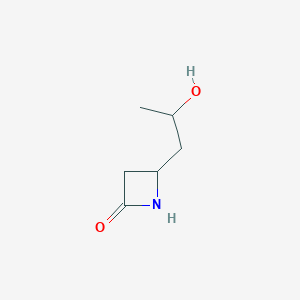
![2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
